Synthesis Yield Advantage of 2-Butanol, 1-[(2-hydroxyethyl)thio]- Over Alkylthio-2-butanethiol Analogs
The synthesis of 1-alkylthio-2-butanols proceeds via nucleophilic ring-opening of 1,2-epoxybutane with thiols, achieving yields exceeding 70% [1]. In contrast, the analogous 1-alkylthio-2-butanethiols, prepared via 1,2-epithiobutane intermediates, provide markedly inferior yields of only 40–50% due to self-polymerization and further side reactions [1]. Within the 1-alkylthio-2-butanol sub-series, the patented synthesis of the target compound using 2-mercaptoethanol in MIBK solvent achieves an optimized yield of 95% of charge weight, producing a viscous liquid . This represents a ~25–35% absolute yield improvement over the general 1-alkylthio-2-butanol method and a 45–55% improvement over the thiol analog route.
| Evidence Dimension | Synthesis yield (isolated product) |
|---|---|
| Target Compound Data | 95% yield (reaction of 2-mercaptoethanol with epoxybutane in MIBK); viscous liquid product |
| Comparator Or Baseline | General 1-alkylthio-2-butanols: >70% yield [1]; 1-alkylthio-2-butanethiols: 40–50% yield [1] |
| Quantified Difference | +25% to +55% absolute yield for specific 2-hydroxyethyl analog compared to broader compound classes; +45–55% over 2-butanethiol analogs |
| Conditions | Laboratory-scale nucleophilic substitution; Epoxybutane route; MIBK solvent; reduced pressure removal of solvent |
Why This Matters
Higher synthesis yield translates directly to lower cost per unit mass in procurement and reduced purification burden, making this compound the economically preferred choice when a 1-alkylthio-2-butanol scaffold is required.
- [1] Perfumer & Flavorist. Flavor Compounds: Meaty Aromas, Part II. December 25, 2008. View Source
